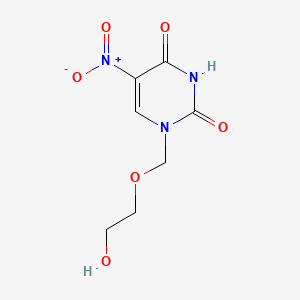

1-((2-Hydroxyethoxy)methyl)-5-nitrouracil

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

81797-05-9 |

|---|---|

Molecular Formula |

C7H9N3O6 |

Molecular Weight |

231.16 g/mol |

IUPAC Name |

1-(2-hydroxyethoxymethyl)-5-nitropyrimidine-2,4-dione |

InChI |

InChI=1S/C7H9N3O6/c11-1-2-16-4-9-3-5(10(14)15)6(12)8-7(9)13/h3,11H,1-2,4H2,(H,8,12,13) |

InChI Key |

MNIUNDPUCLSZQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1COCCO)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Structural Characterization and Spectroscopic Analysis of 1 2 Hydroxyethoxy Methyl 5 Nitrouracil

Crystallographic Investigations and Solid-State Architecture

While specific single-crystal X-ray diffraction data for 1-((2-Hydroxyethoxy)methyl)-5-nitrouracil is not extensively available in the public domain, a wealth of information exists for the parent 5-nitrouracil (B18501) scaffold. These studies provide a foundational understanding of the intermolecular interactions and packing arrangements that can be anticipated for its derivatives.

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. For the parent compound, 5-nitrouracil, several crystallographic studies have been conducted, revealing different polymorphic and hydrated forms. For instance, a monoclinic polymorph of 5-nitrouracil monohydrate has been identified, crystallizing in the P2₁/c space group. hmdb.cachemicalbook.com The unit cell parameters for this form provide a basis for understanding the fundamental packing dimensions of the 5-nitrouracil moiety.

Interactive Table: Crystallographic Data for a 5-Nitrouracil Monohydrate Polymorph

| Parameter | Value |

| Formula | C₄H₃N₃O₄·H₂O |

| Molecular Weight | 175.11 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.2799(1) |

| b (Å) | 7.8481(2) |

| c (Å) | 13.8068(3) |

| β (°) | 93.842(1) |

| Volume (ų) | 678.94(3) |

| Z | 4 |

Data sourced from a study on a polymorph of 5-nitrouracil monohydrate. hmdb.ca

The solid-state architecture of uracil (B121893) derivatives is significantly influenced by hydrogen bonding. In the crystalline form of 5-nitrouracil monohydrate, molecules form hydrogen-bonded pairs, creating dimers across crystallographic centers of symmetry. hmdb.cachemicalbook.com These dimers are further interconnected with water molecules, resulting in a complex three-dimensional network. The primary hydrogen bonding motif observed is the R²₂(8) graph set, which is a common feature in uracil and its derivatives. rsc.org This pattern involves the N-H and C=O groups of the pyrimidine (B1678525) ring. It is expected that the hydroxyl group of the (2-hydroxyethoxy)methyl side chain in this compound would also actively participate in hydrogen bonding, potentially leading to more intricate networks.

The 5-nitrouracil scaffold is known to exhibit polymorphism, meaning it can exist in different crystalline forms. nih.gov At least three anhydrous polymorphs of 5-nitrouracil have been identified, two of which are centrosymmetric and one that is acentric. nih.gov The crystallization conditions, such as the solvent and temperature, can dictate which polymorph is obtained. nih.gov

Furthermore, 5-nitrouracil readily forms co-crystals with a variety of neutral molecules, including dioxane, pyridine, and dimethyl sulfoxide (B87167) (DMSO). nofima.com Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second molecular component into the crystal lattice. nofima.com In many of the 5-nitrouracil co-crystals, the characteristic tape-like hydrogen bonding structure of the parent molecule is retained, with the co-former molecules occupying adjacent positions. nofima.com This propensity for co-crystal formation suggests that this compound may also be a good candidate for the design of novel multi-component crystalline materials.

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for confirming the molecular structure of organic compounds in solution.

While a specific, publicly available, fully assigned NMR spectrum for this compound is not readily found, the expected chemical shifts can be predicted based on the known spectra of 5-nitrouracil and related acyclic nucleosides.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a characteristic singlet for the C6-H proton of the uracil ring, likely in the region of 8.5-9.0 ppm. The protons of the (2-hydroxyethoxy)methyl side chain would appear as a series of signals in the upfield region, typically between 3.5 and 5.5 ppm. The N-H proton of the uracil ring would appear as a broad singlet at a downfield chemical shift, often above 11 ppm, and its visibility can be dependent on the solvent used.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule. The carbonyl carbons (C2 and C4) of the uracil ring would be found at the most downfield positions, typically in the range of 150-165 ppm. The carbon atoms of the pyrimidine ring (C5 and C6) would resonate in the olefinic region, while the carbons of the (2-hydroxyethoxy)methyl side chain would appear in the aliphatic region of the spectrum.

Interactive Table: Predicted NMR Chemical Shift Ranges for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) |

| N-H (Uracil) | > 11.0 (broad) |

| C6-H (Uracil) | 8.5 - 9.0 |

| N-CH₂-O | ~5.3 - 5.6 |

| O-CH₂-CH₂-O | ~3.6 - 3.8 |

| HO-CH₂ | ~3.5 - 3.7 |

| OH | Variable |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| C2 (Uracil) | ~150 |

| C4 (Uracil) | ~160 |

| C5 (Uracil) | ~125 |

| C6 (Uracil) | ~140-145 |

| N-CH₂-O | ~75 |

| O-CH₂-CH₂-O | ~70 |

| HO-CH₂ | ~60 |

These are predicted values based on data for 5-nitrouracil and similar acyclic nucleosides and are subject to experimental verification.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy of this compound dissolved in a suitable solvent, typically ethanol (B145695) or methanol, would be expected to reveal characteristic absorption bands. The uracil moiety, substituted with a nitro group, constitutes the primary chromophore. The nitro group, being a strong electron-withdrawing group, is anticipated to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted uracil. Theoretical studies on related nitro-substituted pyrimidines suggest that electronic transitions would likely occur in the UVA and UVB regions, typically between 280 and 400 nm. These transitions are primarily attributed to π → π* and n → π* electronic transitions within the pyrimidine ring system, influenced by the nitro and ether substituents.

Interactive Table: Expected UV-Vis Absorption Data

| Transition Type | Expected Wavelength (λmax) Range (nm) | Molar Absorptivity (ε) |

| π → π | 280 - 320 | High |

| n → π | 330 - 380 | Low to Medium |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry provides crucial information about the molecular weight and structural fragments of this compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would correspond to the exact mass of the compound. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern is key to elucidating the structure. Expected fragmentation pathways would involve the cleavage of the ether linkage and the side chain. Common fragments would likely include the 5-nitrouracil moiety and the (2-hydroxyethoxy)methyl cation. The fragmentation analysis helps in confirming the connectivity of the different parts of the molecule.

Interactive Table: Predicted Mass Spectrometry Fragmentation Data

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]+ | [C7H9N3O6]+ | 231.05 |

| [M - CH2OCH2CH2OH]+ | [C4H2N3O4]+ (5-nitrouracil radical cation) | 156.01 |

| [CH2OCH2CH2OH]+ | [(2-Hydroxyethoxy)methyl cation] | 75.04 |

| [M - NO2]+ | [C7H9N3O4]+ | 185.06 |

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum would display distinct absorption bands corresponding to the various bonds within the molecule. For instance, the N-H stretching vibrations of the uracil ring are expected in the range of 3100-3300 cm⁻¹. The C=O stretching vibrations of the carbonyl groups typically appear as strong bands between 1650 and 1750 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are characteristic and are anticipated around 1500-1560 cm⁻¹ and 1330-1370 cm⁻¹, respectively. The presence of the hydroxyl group (-OH) would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-O-C stretching of the ether linkage would likely be observed in the 1050-1150 cm⁻¹ region.

Interactive Table: Characteristic Infrared Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Uracil) | Stretching | 3100 - 3300 |

| C=O (Uracil) | Stretching | 1650 - 1750 |

| NO₂ (Nitro) | Asymmetric Stretching | 1500 - 1560 |

| NO₂ (Nitro) | Symmetric Stretching | 1330 - 1370 |

| O-H (Alcohol) | Stretching (broad) | 3200 - 3600 |

| C-O-C (Ether) | Stretching | 1050 - 1150 |

| C-H | Stretching | 2850 - 3000 |

Advanced Analytical Methodologies for Structural Purity and Integrity

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound. A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water (or buffer) and an organic solvent like acetonitrile (B52724) or methanol, would be suitable. The compound would elute at a specific retention time, and its purity can be determined by the area percentage of its peak relative to any impurity peaks. A high purity sample would exhibit a single, sharp, and symmetrical peak. This method is also valuable for quantifying the compound in various matrices.

Interactive Table: Typical HPLC Parameters

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Product Isolation

Thin-Layer Chromatography (TLC) serves as a rapid and effective tool for monitoring the progress of the synthesis of this compound and for the preliminary assessment of its purity. A suitable stationary phase would be silica (B1680970) gel plates, and the mobile phase could be a mixture of a polar and a non-polar solvent, such as ethyl acetate (B1210297) and hexane. The compound will have a characteristic retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. By comparing the Rf value of the product to that of the starting materials, the progress of the reaction can be monitored. TLC is also useful for identifying the appropriate solvent system for larger-scale purification by column chromatography.

Interactive Table: Representative TLC Data

| Stationary Phase | Mobile Phase (v/v) | Retention Factor (Rf) |

| Silica Gel 60 F₂₅₄ | Ethyl Acetate / Hexane (7:3) | ~0.4 - 0.6 |

Derivatization and Analogue Development of 1 2 Hydroxyethoxy Methyl 5 Nitrouracil

Structure-Activity Relationship (SAR) Studies of Related Analogues

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. For analogues of 1-((2-Hydroxyethoxy)methyl)-5-nitrouracil, these studies have provided invaluable insights into the structural requirements for activity, guiding the design of more potent and selective agents.

Modifications at the 5-Position of the Uracil (B121893) Ring for Enhanced Activity

The 5-position of the uracil ring has been a primary target for modification to enhance the biological profile of nucleoside analogues. Research has shown that substituents at this position can significantly influence the compound's interaction with biological targets. mdpi.com

Key findings from research into 5-substituted uracil derivatives include:

Halogenation: The introduction of halogens (e.g., fluoro, bromo, iodo) at the 5-position has been a common strategy. For instance, 5-bromovinyl-2'-deoxyuridine is a known potent antiviral agent. mdpi.com The presence of a halogen can alter the electronic properties of the uracil ring and provide additional points of interaction with target enzymes.

Alkyl and Aryl Groups: The addition of small alkyl or aryl groups can impact the lipophilicity and steric profile of the molecule. Studies on 5-substituted uracil derivatives have demonstrated that these modifications can modulate activity against various pathogens. mdpi.comnih.gov

Amino and Nitro Groups: 5-aminouracil (B160950) and its derivatives have been synthesized and evaluated for a range of biological activities. nih.govresearchgate.net The nitro group in the parent compound, this compound, is a key feature, and its replacement or modification is a critical aspect of SAR studies. mdpi.comnih.govnofima.com The electronic-withdrawing nature of the nitro group significantly influences the properties of the pyrimidine (B1678525) ring. nofima.com

Table 1: Impact of 5-Position Substituents on Uracil Analogues

| Substituent at 5-Position | General Observation on Activity | Reference Example |

|---|---|---|

| Halogens (F, Cl, Br, I) | Often enhances antiviral activity. | 5-bromovinyl-2'-deoxyuridine mdpi.com |

| Amino (-NH2) | Confers a range of biological properties, including antitumor and antibacterial. nih.gov | 5-aminouracil nih.govresearchgate.net |

| Nitro (-NO2) | Strong electron-withdrawing group influencing the pyrimidine ring's reactivity. nofima.com | 5-nitrouracil (B18501) mdpi.comnih.gov |

| Alkoxymethyl | Investigated for antiviral, cytotoxic, and antibacterial activities. | 5-alkoxymethyluracil analogues beilstein-journals.org |

Variations within the N1-Linked Acyclic Side Chain (Hydroxyethoxy)methyl

The acyclic (hydroxyethoxy)methyl side chain at the N1 position is a defining feature of this class of compounds, mimicking the ribose sugar of natural nucleosides. mdpi.com Modifications to this chain are critical for optimizing pharmacokinetic properties and target interactions. nih.govnih.gov

Research has explored several variations:

Chain Length and Flexibility: Altering the length of the ether linkage or the alkyl chain can affect the molecule's conformational flexibility. nih.govnih.gov This, in turn, influences how the analogue fits into the active site of target enzymes.

Hydroxyl Group Placement: The position and number of hydroxyl groups on the acyclic chain are vital for mimicking the interactions of the natural ribose moiety. medchemexpress.com Analogues with two hydroxymethyl groups have been synthesized to mimic the 3'- and 5'-hydroxyl groups of 2'-deoxyribose. medchemexpress.com

Introduction of Bulky Groups: The addition of bulky substituents, such as benzyloxyl groups, to the side chain has been investigated. nih.govnih.govdntb.gov.ua These modifications can lead to enhanced potency but may also impact selectivity and toxicity. nih.gov Studies have shown that in some cases, the addition of a bulky group to the acyclic moiety can reduce activity. nih.gov

Table 2: SAR of N1-Acyclic Side Chain Modifications

| Side Chain Modification | Observed Effect | Example Compound Class |

|---|---|---|

| Altered linker length | Impacts conformational flexibility and binding affinity. nih.gov | 1-ω-Bromoalkyluracil derivatives nih.gov |

| Branched alkyl chains | Can improve biological activity and stereoselectivity. nih.gov | (R)-configured acyclic nucleosides nih.gov |

| Addition of benzyloxyl/alkoxyl groups | Can significantly increase potency against certain targets. nih.govnih.gov | 1-[(2-benzyloxyl/alkoxyl)methyl]-5-halo-6-aryluracils nih.govnih.govdntb.gov.ua |

Introduction of Diverse Aromatic and Heteroaromatic Substituents

Introducing aromatic and heteroaromatic moieties to the uracil framework has been a productive strategy for developing new analogues. mdpi.com These substituents can engage in additional binding interactions, such as π-stacking, with target proteins. nih.gov

Key approaches include:

N1-Arylmethyl Substitution: Attaching a benzyl (B1604629) or other arylmethyl group directly to the N1 position has yielded compounds with significant biological activity. mdpi.com

6-Aryl Substituents: The synthesis of 6-aryluracil derivatives has been a focus of research, particularly in the development of non-nucleoside inhibitors of viral enzymes. researchgate.net

Hybrid Molecules: Fusing or linking uracil with other aromatic or heteroaromatic systems, such as coumarins, can result in hybrid molecules with novel or enhanced activities. mdpi.comresearchgate.netresearchgate.netgavinpublishers.comnih.gov

Synthetic Strategies for Novel Analogues

The development of novel synthetic methodologies is paramount to accessing a diverse range of analogues for biological evaluation. rsc.orgchemijournal.com These strategies often focus on creating hybrid molecules and introducing structural diversity through linker modifications.

Development of Hybrid Molecules Incorporating Other Pharmacophores

Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced affinity, selectivity, or a dual mode of action. nih.gov

Examples of this strategy include:

Uracil-Coumarin Hybrids: Coumarins are a class of natural products with a wide range of biological activities. gavinpublishers.com Researchers have synthesized hybrids linking uracil and coumarin (B35378) moieties, often through a triazole linker, to create novel anticancer agents. mdpi.comresearchgate.net For instance, a hybrid compound where uracil and two coumarin units were linked showed notable cytotoxicity against colon carcinoma cells. mdpi.com

Uracil-Thiazolidinone Hybrids: Thiazolidinone is another privileged scaffold in medicinal chemistry. The synthesis of uracil derivatives containing a thiazolidinone moiety has led to the discovery of potent antiproliferative agents. nih.gov

Table 3: Examples of Uracil-Based Hybrid Molecules

| Hybrid Type | Linker | Targeted Activity | Reference |

|---|---|---|---|

| Uracil-Coumarin | 1,2,3-Triazole | Anticancer | mdpi.comresearchgate.net |

| Uracil-Thiazolidinone | Imino bridge | Antiproliferative | nih.gov |

| Uracil-Theophylline | 1,2,3-Triazole | Anticancer | nih.gov |

Alterations to the Acyclic Linker Length and Branching for Structural Diversity

Systematic modification of the acyclic linker connecting the uracil base to other parts of the molecule provides a powerful tool for exploring the chemical space and optimizing activity. nih.gov

Key strategies involve:

Varying Linker Length: The synthesis of analogues with different linker lengths allows for the fine-tuning of the distance and orientation between key functional groups. Studies have shown that even subtle changes in linker length can have a significant impact on binding affinity. nih.gov

Introducing Branching: Incorporating branches into the acyclic linker can introduce chirality and create more rigid structures. This can lead to improved interactions with the target and enhanced biological activity. nih.gov A study involving 103 novel acyclic nucleosides found that derivatives with (R)-configurations generally displayed more potent anticancer activity than their (S)-counterparts. nih.gov

Modifying Linker Composition: Replacing carbon atoms with heteroatoms (e.g., oxygen, sulfur) within the linker can alter its polarity, flexibility, and metabolic stability. The (hydroxyethoxy)methyl linker in the parent compound is an example of a diether linker. nih.gov

The systematic derivatization and development of analogues based on this compound continue to be a promising avenue for the discovery of new therapeutic agents. Through detailed SAR studies and innovative synthetic strategies, researchers are progressively unraveling the structural features required for optimal biological activity.

Synthesis of Pro-moieties and Chemically Latent Forms of this compound

However, the principles of synthesizing pro-moieties for structurally related nucleoside analogues are well-established. These general strategies typically involve the chemical modification of the hydroxyl group in the acyclic side chain to form esters, carbonates, or carbamates, thereby creating chemically latent forms of the parent drug. The primary objective of such derivatization is often to mask the polar hydroxyl group, which can modulate the physicochemical properties of the molecule.

While specific examples for this compound are not documented, the synthesis of pro-moieties for similar acyclic nucleosides generally proceeds through standard esterification or carbamoylation reactions. For instance, the hydroxyl group can be acylated using an appropriate acid chloride or anhydride (B1165640) in the presence of a base to yield an ester prodrug. Similarly, reaction with an alkyl or aryl chloroformate can produce a carbonate derivative, while reaction with an isocyanate can lead to the formation of a carbamate.

Amino acids are also commonly employed as pro-moieties to create ester derivatives. The synthesis of such amino acid-ester prodrugs typically involves the coupling of an N-protected amino acid to the hydroxyl group of the nucleoside analogue using a suitable coupling agent, followed by deprotection of the amino group. The choice of the amino acid can be varied to fine-tune the properties of the resulting prodrug.

It is important to reiterate that while these are common strategies for the synthesis of nucleoside analogue prodrugs, specific experimental details, reaction conditions, yields, and characterization data for derivatives of this compound are not reported in the reviewed scientific literature. Therefore, no specific data tables or detailed research findings for this compound can be presented.

Computational Chemistry and Theoretical Modeling of 1 2 Hydroxyethoxy Methyl 5 Nitrouracil

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern computational chemistry. nih.gov These methods allow for the detailed investigation of a molecule's electronic structure and properties, offering predictions that can guide and complement experimental work. For 1-((2-Hydroxyethoxy)methyl)-5-nitrouracil, DFT studies would provide a foundational understanding of its intrinsic molecular characteristics.

The electronic character of this compound is dictated by the uracil (B121893) core, the electron-withdrawing nitro group at the C5 position, and the flexible (2-hydroxyethoxy)methyl side chain. DFT calculations can map the electron density distribution and identify the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO signifies the region most likely to accept an electron, highlighting sites for nucleophilic attack. For a molecule like this compound, the HOMO is expected to be localized primarily on the pyrimidine (B1678525) ring, while the LUMO would be significantly influenced by the strongly electron-withdrawing nitro group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive. In uracil derivatives, the introduction of a nitro group is known to lower the LUMO energy significantly, thereby reducing the HOMO-LUMO gap and increasing the molecule's reactivity.

Table 1: Illustrative Frontier Molecular Orbital Properties for Uracil Derivatives (Based on DFT Calculations)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Uracil | -6.5 | -1.2 | 5.3 |

| 5-Nitrouracil (B18501) | -7.2 | -3.5 | 3.7 |

| This compound (Predicted) | -7.0 | -3.6 | 3.4 |

Note: Data for Uracil and 5-Nitrouracil are representative values from literature on DFT studies. The values for this compound are hypothetical predictions based on established trends.

DFT methods are widely used to predict spectroscopic data, which can be invaluable for structural elucidation.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus. By comparing the calculated shifts for different potential conformations or isomers with experimental data (when available), the most likely structure in solution can be determined. For this compound, DFT would be sensitive to the conformation of the flexible side chain and its influence on the electronic environment of the uracil ring. Studies on similar molecules have shown that DFT can predict 1H chemical shifts with a mean absolute error of 0.2-0.3 ppm. mdpi.com

UV-Vis Maxima: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. mdpi.comresearchgate.net The calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π → π* or n → π). The UV-Vis spectrum of this compound is expected to be dominated by π → π transitions within the conjugated system of the nitrouracil ring. The presence of the nitro group is anticipated to cause a bathochromic (red) shift compared to unsubstituted uracil. mdpi.com

Table 2: Predicted Spectroscopic Parameters for this compound

| Parameter | Predicted Value | Basis of Prediction |

| 1H NMR (H6 proton) | ~8.5 ppm | Downfield shift due to electron-withdrawing NO2 group. |

| 13C NMR (C5 carbon) | ~125 ppm | Influence of directly attached NO2 group. |

| 13C NMR (C6 carbon) | ~145 ppm | Significant downfield shift due to NO2 at C5. |

| UV-Vis λmax | 280-300 nm | π → π* transition in the nitropyrimidine chromophore. |

Note: These are estimated values based on computational studies of 5-nitrouracil and other substituted pyrimidines.

DFT calculations can be used to perform a systematic conformational search. By rotating the key dihedral angles in the side chain and calculating the energy at each point, a potential energy surface (PES) can be constructed. This surface reveals the low-energy conformers (local minima) and the energy barriers (transition states) that separate them. Such analyses on similar acyclic nucleoside analogues have been instrumental in understanding their structural preferences.

DFT provides tools to predict the reactivity of a molecule. Molecular Electrostatic Potential (MEP) maps are particularly useful as they visualize the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP would show a highly negative potential around the oxygen atoms of the nitro group and the carbonyl groups, and a positive potential near the ring and side-chain hydrogens.

Furthermore, DFT can be used to model entire reaction pathways, for instance, the mechanism of metabolic transformations or chemical degradation. rsc.org By calculating the energies of reactants, transition states, and products, the feasibility and kinetics of a proposed reaction can be assessed.

Molecular Dynamics (MD) Simulations

While QM methods are excellent for understanding the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, providing insights into their dynamics and interactions with their environment. nih.gov

MD simulations can model how the conformation of this compound changes over time in different solvents, such as water or a less polar organic solvent. acs.org These simulations track the movements of every atom in the system based on a classical force field.

By analyzing the MD trajectory, one can determine the predominant conformations in solution, the flexibility of the side chain, and the nature of the interactions between the solute and solvent molecules. For instance, in an aqueous environment, the simulation would reveal the formation and dynamics of hydrogen bonds between the water molecules and the polar groups of the compound (the hydroxyl, ether, carbonyl, and nitro groups). This information is critical for understanding the molecule's solubility and how it might interact with biological macromolecules in a physiological setting. Studies on other nucleoside analogues have shown that the surrounding solvent can significantly influence the conformational equilibrium of flexible side chains. acs.orgmdpi.com

Solvent-Solute Interactions

The interaction between a solute and its surrounding solvent molecules is critical in determining its solubility, stability, and reactivity. For this compound, both the polar nitro group and the flexible, hydrogen-bond-capable (2-hydroxyethoxy)methyl side chain dictate its behavior in different solvent environments.

Computational studies on related 5-nitrouracil derivatives, utilizing methods like the polarizable continuum model (PCM), reveal significant insights into these interactions. nih.gov The nitro group at the 5-position is strongly electron-withdrawing, and this property is markedly enhanced in polar solvents. nih.gov This is due to the stabilization of the charge-separated resonance structures of the nitro group by the solvent's dielectric field. For this compound, this implies that in polar protic solvents like water, the partial positive charge on the pyrimidine ring would be intensified, potentially influencing its stacking interactions and base-pairing capabilities.

Molecular dynamics simulations on similar molecules, such as 5-fluorouracil, have shown that specific solvent interactions can govern molecular aggregation. nih.gov In aqueous solutions, water molecules form strong hydrogen bonds with the uracil ring's carbonyl and N-H groups, which can hinder the formation of the dimer structures often seen in less polar environments. nih.gov For this compound, the terminal hydroxyl group on the side chain introduces an additional, potent site for hydrogen bonding with solvents like water or methanol. rsc.org This can lead to a complex and dynamic solvation shell, influencing the molecule's conformational preferences and its availability to interact with larger biological targets.

The choice of solvent can thus be a determining factor in its crystallization and polymorphic outcomes, as the balance between solute-solute and solute-solvent hydrogen bonds shifts. nih.gov Mixed implicit-explicit solvent models can be employed to accurately capture the effects of specific hydrogen bonds from the first solvation shell while treating the bulk solvent as a continuum. rsc.org

Table 1: Influence of Solvent Polarity on Physicochemical Properties of 5-Nitro-Substituted Uracil Derivatives

| Property | Solvent Environment | Computational Observation | Reference |

|---|---|---|---|

| Electron-Withdrawing Strength of NO₂ Group | Gas Phase (ε=1) | Baseline electron-withdrawing character. | nih.gov |

| Polar Solvent (e.g., Water, ε≈80) | Enhanced electron-withdrawing character due to stabilization of charge separation. | nih.gov | |

| Intramolecular Interactions | Gas Phase | Governed primarily by substituent effects and potential weak intramolecular contacts. | nih.gov |

| Polar Solvent | Solvent can mediate or disrupt intramolecular hydrogen bonds, altering conformational preferences. | nih.govnih.gov | |

| Aggregation Behavior | Non-polar/Dry Solvent | Favors formation of hydrogen-bonded solute-solute dimers. | nih.gov |

| Polar/Aqueous Solvent | Strong solute-solvent hydrogen bonds hinder dimerization and favor interaction with solvent molecules. | nih.gov |

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is crucial for understanding the potential biological targets of this compound.

The uracil scaffold is a well-known component of nucleic acids and a target for numerous enzymes. The substituents on this compound guide its potential binding modes.

Enzyme Interactions: Many antiviral and anticancer drugs are nucleoside analogues that target enzymes like thymidylate synthase, DNA/RNA polymerases, or reverse transcriptase. The 5-nitro group is a bulky, electron-withdrawing substituent. In enzyme active sites, it can participate in electrostatic and van der Waals interactions. The (2-hydroxyethoxy)methyl group mimics the deoxyribose moiety of nucleosides, allowing it to potentially fit into the nucleoside-binding pocket of polymerases or other nucleotide-processing enzymes. mdpi.com The terminal hydroxyl group can act as a hydrogen bond donor or acceptor, forming key interactions with amino acid residues like aspartate, glutamate, or serine.

Nucleic Acid Interactions: Uracil derivatives can bind to nucleic acid structures such as riboswitches or form non-canonical base pairs within DNA or RNA duplexes. nih.gov Theoretical studies on modified pyrimidines binding to a purine (B94841) riboswitch have shown that the five-membered ring of a purine is not strictly necessary for recognition and that substituted pyrimidines can occupy the binding cavity. nih.gov The binding is typically stabilized by hydrogen bonds between the uracil's Watson-Crick face (the N3-H and C4=O groups) and nucleotides in the binding pocket, such as uracil or adenine. nih.govnih.gov The 5-nitro group would likely reside in a position that can accommodate its size and polarity, while the flexible side chain could adopt a conformation that minimizes steric clashes and potentially forms additional contacts.

Once a plausible binding mode is identified, its stability is quantified by calculating the binding affinity, often expressed as a binding free energy (e.g., in kcal/mol). This assessment uses scoring functions that account for various intermolecular forces. nih.gov

Empirical scoring functions, used in software like AutoDock Vina, rapidly evaluate binding affinity by summing terms for hydrogen bonds, hydrophobic contacts, electrostatic interactions, and desolvation penalties. nih.govjbcpm.com For this compound, key interactions contributing to a favorable binding affinity would include:

Hydrogen Bonds: Between the uracil ring (N3-H, C2=O, C4=O), the side chain ether oxygen, and the terminal hydroxyl group with polar residues or bases in the receptor.

Electrostatic Interactions: Driven by the highly polar nitro group and the carbonyl groups of the pyrimidine ring.

Hydrophobic and van der Waals Contacts: Involving the pyrimidine ring and parts of the aliphatic side chain.

Computational studies on other ligands binding to biological targets have reported binding free energies in the range of -8 to -10 kcal/mol for potent inhibitors. jbcpm.com The binding affinity of this compound would be highly dependent on the specific topology and chemical nature of the binding site. The number and position of substituents are known to critically affect the binding of pyrimidines. nih.gov A computational study on fatty acid binding showed that affinity is influenced by the number of carbon atoms and the location of functional groups, a principle that applies here as well. nih.gov

Table 2: Representative Computational Data from a Hypothetical Docking Study

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Primary Interaction Types |

|---|---|---|---|

| Viral DNA Polymerase | -9.2 | Asp654, Tyr789, Arg812 | H-Bonding (Side Chain OH), π-π Stacking (Ring), Electrostatic (NO₂) |

| Thymidylate Synthase | -8.5 | Ser123, Asn229, His199 | H-Bonding (Uracil Ring), Steric Fit |

| Purine Riboswitch | -7.8 | U22, U47, U51 | H-Bonding (Watson-Crick face), van der Waals |

Preclinical Pharmacological and Biochemical Investigations in Vitro and Non Human in Vivo Models

Enzyme Inhibition Studies and Mechanistic Insights

The primary pharmacological interest in 1-((2-hydroxyethoxy)methyl)uracil (B8764066) derivatives lies in their potent and selective inhibition of key enzymes involved in pyrimidine (B1678525) metabolism.

Inhibition of Uridine (B1682114) Phosphorylase and Related Pyrimidine-Metabolizing Enzymes

While specific inhibitory data for the 5-nitro derivative is not extensively documented in publicly available research, comprehensive studies have been conducted on structurally related analogs, particularly those with substitutions at the 5-position of the uracil (B121893) ring. These analogs, which share the same 1-((2-hydroxyethoxy)methyl) scaffold, are potent inhibitors of uridine phosphorylase (UrdPase). UrdPase is a critical enzyme in the pyrimidine salvage pathway, catalyzing the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate. Inhibitors of this enzyme are investigated for their potential to enhance the efficacy of chemotherapeutic agents like 5-fluorouracil.

Research into a series of 1-((2-hydroxyethoxy)methyl)-5-benzyluracils identified them as powerful inhibitors of murine liver UrdPase. nih.gov These studies aimed to improve upon the inhibitory potency of 5-benzylacyclouridine (B1219635) (BAU), a known UrdPase inhibitor. By modifying the substituent at the 5-position, researchers developed analogs with significantly enhanced inhibitory activity. For instance, the introduction of a 3-propoxy or 3-sec-butoxy group on the benzyl (B1604629) ring resulted in compounds with IC50 values of 0.047 µM and 0.027 µM, respectively. nih.gov

Further structure-activity relationship (SAR) studies on 1-((2-hydroxyethoxy)methyl)-5-(3-(substituted-phenoxy)benzyl)uracils yielded even more potent inhibitors. nih.gov These modifications led to the discovery of compounds with IC50 values in the nanomolar range. Specifically, analogs featuring a 3-cyanophenoxy or 3-chlorophenoxy group demonstrated IC50 values as low as 1.4 nM, showcasing a substantial improvement in efficacy over the parent compound, BAU. nih.gov

Cellular Biochemistry and Molecular Interactions

Modulation of Biochemical Pathways (excluding direct clinical outcomes)

The precise biochemical pathways modulated by 1-((2-hydroxyethoxy)methyl)-5-nitrouracil are not extensively detailed in the public domain. However, based on the known mechanisms of similar acyclic nucleoside analogues and 5-substituted uracil derivatives, several potential pathways can be inferred.

Acyclic nucleosides often exert their biological effects after being phosphorylated to their triphosphate form within the cell. manchester.ac.uk This active metabolite can then act as a competitive inhibitor or an alternative substrate for viral DNA polymerases, leading to the termination of the growing DNA chain and inhibition of viral replication. manchester.ac.uknih.govnih.gov This mechanism is a common pathway for many antiviral nucleoside analogs. nih.govnih.gov

Furthermore, some uracil derivatives have been noted to induce cellular responses through the generation of reactive oxygen species (ROS) and nitric oxide (NO). nih.gov The formation of ROS can lead to DNA damage in cancer cells and trigger apoptotic pathways. nih.gov Additionally, the activation of p53, a critical tumor suppressor protein, can be initiated by such cellular stress, further contributing to cell cycle arrest and apoptosis. nih.gov Another potential mechanism is the induction of autophagy, a cellular process of self-degradation, which can be triggered by certain synthetic derivatives and contribute to cell death in cancerous cell lines. nih.gov For instance, the upregulation of proteins such as Beclin-1, ATG5, and LC3-II is a hallmark of autophagy induction. nih.gov

It is important to note that these are potential mechanisms of action based on the activity of structurally related compounds. Definitive studies are required to elucidate the specific biochemical pathways directly modulated by this compound.

Preclinical Biological Activity in Model Systems (Excluding Human Clinical Trials)

The cytotoxic potential of 5-nitrouracil (B18501) derivatives has been evaluated against various cancer cell lines. While specific data for this compound is limited, studies on related compounds provide insights into the potential activity of this class of molecules.

For instance, metal complexes of 5-nitrouracil (5Nu) have demonstrated notable cytotoxic effects against several human cancer cell lines. nih.govpreprints.org A copper complex of 5-nitrouracil with 8-hydroxyquinoline (B1678124) (5Nu-Cu-8HQ) was identified as a particularly effective cytotoxic agent against a panel of cell lines including MOLT-3, a human T-cell leukemia line. preprints.org

Similarly, a series of 5-aminosulfonyl uracil derivatives were tested for their antiproliferative activity against a panel of tumor cell lines, including several of hematopoietic origin such as Raji (Burkitt's lymphoma), HuT78 (cutaneous T-cell lymphoma), Jurkat (T-cell leukemia), and K562 (chronic myelogenous leukemia). researchgate.net These derivatives were generally found to be more effective against lymphoma and leukemia cells compared to solid tumor and normal cells. researchgate.net

The table below summarizes the cytotoxic activities of some 5-substituted uracil derivatives against leukemic cell lines from available literature.

| Compound/Derivative | Cell Line | Activity/IC50 | Reference |

| 5-Nitrouracil-Cu-8-hydroxyquinoline complex | MOLT-3 (T-cell leukemia) | Notable cytotoxic effect | preprints.org |

| 5-Aminosulfonyl uracil derivatives | Raji, HuT78, Jurkat, K562 | More efficient against these lines compared to solid tumors | researchgate.net |

This table presents data for structurally related compounds to indicate the potential cytotoxic activity of 5-nitrouracil derivatives. Specific data for this compound was not available.

There is a lack of specific studies investigating the direct cytotoxicity of this compound on macrophage cell lines in the reviewed literature.

Acyclic nucleosides are a well-established class of antiviral agents. manchester.ac.uk Research into novel 5-substituted acyclic pyrimidine nucleosides has identified potent and selective inhibitors of the hepatitis B virus (HBV). capes.gov.br A study focusing on a series of 5-(1-azidovinyl)uracil derivatives demonstrated significant anti-HBV activity in a non-human viral replication model using primary duck hepatocytes infected with duck hepatitis B virus (DHBV). capes.gov.br

The compounds, which share the acyclic side chain feature with this compound, were evaluated for their ability to inhibit DHBV replication. The results indicated that these derivatives exhibited potent and selective antiviral effects at low micromolar concentrations. capes.gov.br The most active compound in the series, possessing a [4-hydroxy-3-(hydroxymethyl)-1-butyl] substituent at the N-1 position, showed an EC50 value comparable to the reference antiviral drug, lamivudine (B182088) (3-TC). capes.gov.br

The antiviral efficacy of these related acyclic uracil derivatives is presented in the table below.

| Compound | Antiviral Activity (EC50 in µg/mL) against DHBV | Reference |

| 1-[(2-hydroxyethoxy)methyl]-5-(1-azidovinyl)uracil (9a) | 0.1 | capes.gov.br |

| 1-[(2-hydroxy-1-(hydroxymethyl)ethoxy)methyl]-5-(1-azidovinyl)uracil (9b) | 0.1 | capes.gov.br |

| 1-[4-hydroxy-3-(hydroxymethyl)-1-butyl]-5-(1-azidovinyl)uracil (9c) | 0.01-0.05 | capes.gov.br |

| (-)-β-l-2',3'-dideoxy-3'-thiacytidine (3-TC) (Reference) | 0.01-0.05 | capes.gov.br |

This table highlights the antiviral potential of acyclic uracil nucleosides in a relevant non-human model. The data pertains to compounds structurally similar to this compound.

The antimicrobial potential of nitrouracil derivatives has been an area of interest. While direct studies on this compound are not prevalent, research on related structures provides some context. For example, certain 6-nitroquinolones have been found to possess good inhibitory activity against Mycobacterium tuberculosis and various atypical mycobacteria. nih.gov The presence of a nitro group in these structures appears to be important for their antimycobacterial effects. nih.gov

Furthermore, the broader class of nitroaromatic compounds has been investigated for antimycobacterial properties. Some N-alkyl nitrobenzamides have shown promising antitubercular activities, with some derivatives exhibiting potent activity at low concentrations. mdpi.com The lipophilicity of these compounds appears to play a critical role in their ability to permeate the lipid-rich mycobacterial cell wall. mdpi.com

In terms of antibacterial activity, various uracil derivatives have been synthesized and evaluated. While specific data on 5-nitrouracil derivatives is sparse, the general class of uracil nucleosides has been explored for antibacterial applications. nih.gov For instance, some synthetic uracil nucleoside analogues have shown activity against various bacterial strains. However, without specific testing of this compound, its antibacterial spectrum remains uncharacterized.

Research Applications and Future Directions for 1 2 Hydroxyethoxy Methyl 5 Nitrouracil

Role as a Key Synthetic Intermediate in Organic Synthesis

The true value of 1-((2-Hydroxyethoxy)methyl)-5-nitrouracil in organic synthesis lies in its capacity to serve as a versatile building block for more complex molecules. The reactivity of both the nitropyrimidine ring and the acyclic side chain offers multiple avenues for chemical modification.

The 5-nitro group is a particularly powerful functional handle. It is an electron-withdrawing group that activates the uracil (B121893) ring for certain reactions and can be chemically transformed into other functional groups. A primary application is the reduction of the nitro group to a 5-amino group. This resultant amine is a key precursor for the synthesis of fused pyrimidine (B1678525) systems, which are prevalent in many biologically active compounds. For instance, reactions of 5-nitrouracil (B18501) derivatives with various reagents can lead to the formation of pyrazolo[4,3-d]pyrimidines and pyrimido[5,4-d]pyrimidines. rsc.org These fused heterocyclic systems are scaffolds of interest in medicinal chemistry.

Furthermore, the 5-nitrouracil moiety can undergo ring transformation reactions. Under specific conditions, such as treatment with malonamide (B141969) in the presence of a base, 1,3-disubstituted 5-nitrouracils can be converted into 1-substituted 5-carbamoyluracils. rsc.org This rearrangement provides a novel route to functionalized uracil derivatives that might be difficult to access through other synthetic pathways.

The acyclic side chain also presents opportunities for synthetic elaboration. The primary hydroxyl group of the 2-hydroxyethoxy moiety is a prime site for esterification or etherification, allowing for the attachment of various lipophilic groups or linker molecules. This modification can be used to alter the molecule's physicochemical properties, such as solubility and membrane permeability.

The following table illustrates typical transformations involving the 5-nitrouracil core, demonstrating its utility as a synthetic intermediate.

| Starting Material Class | Reagent(s) | Product Class | Significance |

| 6-(Substituted methyl)-5-nitrouracils | Primary Amines | Pyrazolo[4,3-d]pyrimidine N-oxides | Synthesis of fused heterocyclic systems. rsc.org |

| 1,3-Disubstituted 5-nitrouracils | Malonamide, Sodium Ethoxide | 1-Substituted 5-carbamoyluracils | Ring transformation to novel uracil derivatives. rsc.org |

| 5-Nitrouracil | Reductive Alkylating Agents | 5-Alkyl-5-nitrouracil derivatives | Formation of new C-C bonds at the 5-position. capes.gov.br |

Contributions to the Development of Bioorganic and Medicinal Chemistry Methodologies

The synthesis and study of this compound and its analogues contribute significantly to the broader field of bioorganic and medicinal chemistry by driving the development of new synthetic methodologies. nih.govnedp.com The creation of acyclic nucleosides, a class of compounds known for their antiviral properties, has necessitated innovative synthetic strategies. nih.govnih.gov

Traditional methods for synthesizing acyclic nucleosides often involve the alkylation of a nucleobase with a pre-formed side chain synthon. tandfonline.comresearchgate.net However, the demand for chiral, enantiomerically pure acyclic nucleosides has spurred the development of more sophisticated approaches. Biocatalysis, for example, has emerged as a powerful tool. Dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases can be used to catalyze the stereoselective addition of DHAP to aldehydes, creating chiral polyhydroxylated side chains that can then be attached to a nucleobase. nih.gov

In recent years, novel electrochemical methods have also been developed for the functionalization of nucleosides. acs.org These methods offer mild, oxidant-free conditions for creating C-C bonds, which is particularly useful for late-stage modification of complex molecules. acs.org The synthesis of compounds like this compound provides a platform to test and refine these emerging synthetic techniques, thereby expanding the toolkit available to medicinal chemists. nih.gov

The development of these varied synthetic routes is crucial for creating libraries of diverse nucleoside analogues for biological screening. nih.gov By providing access to a wide range of structures, these methodologies facilitate the exploration of structure-activity relationships (SAR) and the optimization of lead compounds into clinical candidates. nedp.com

Application in the Design of Chemical Probes and Research Tools

A chemical probe is a small molecule used to study and manipulate biological systems. rsc.org this compound possesses structural features that make it an attractive scaffold for the design of such research tools. While specific applications of this exact compound as a probe are not yet widely reported, its potential is clear based on established principles of probe design.

The most straightforward functional handle for derivatization is the primary hydroxyl group on the acyclic side chain. This group can be readily conjugated to reporter molecules, such as:

Fluorophores: For use in fluorescence microscopy, flow cytometry, and other imaging techniques to visualize the localization of the molecule within cells or tissues.

Biotin: For use in affinity purification experiments, such as pull-down assays, to identify the protein or nucleic acid binding partners of the molecule.

Cross-linking agents: To covalently capture and identify interacting biomolecules.

The synthesis of such probes would involve standard coupling chemistries to link the desired tag to the hydroxyl group. The development of dual chemical labeling strategies, which use multiple reactive handles to increase specificity, is an advancing field where versatile scaffolds are needed. oup.com

The 5-nitro group itself could also be exploited in probe design. For example, its reduction to a reactive amine could enable a second, orthogonal labeling reaction. Alternatively, the nitroaromatic group might be useful in photo-affinity labeling experiments, where UV irradiation generates a reactive species that covalently links the probe to its biological target. The creation of probes from core structures like this compound is essential for dissecting complex biological pathways and validating new drug targets. nih.gov

Emerging Research Areas and Unexplored Potential of Nitrouracil Acyclic Nucleosides

The class of nitrouracil acyclic nucleosides, including this compound, represents a fertile ground for future research with significant unexplored potential. mdpi.com

One of the most promising areas is the development of novel antiviral agents, particularly for emerging and drug-resistant viruses. nih.govmdpi.com Acyclic nucleosides are a well-established class of antivirals, and the unique electronic properties of the 5-nitrouracil moiety could lead to new mechanisms of action. mdpi.com For example, some nucleoside analogues act via "lethal mutagenesis," where they are incorporated into the viral genome by the viral polymerase, leading to an accumulation of mutations that renders the virus non-viable. The 5-nitrouracil base could potentially influence incorporation rates and the fidelity of replication by viral polymerases. nih.gov

There is also potential in the field of oncology. chemimpex.com Uracil derivatives, most famously 5-Fluorouracil, are mainstays of cancer chemotherapy. The 5-nitro substituent offers a different mode of action compared to the 5-fluoro group, and its derivatives warrant investigation as potential anticancer agents.

The unexplored potential of this compound lies in combinatorial derivatization. Systematic modifications at both the 5-position (e.g., replacing the nitro group with various amines, amides, or alkyl groups) and the acyclic side chain (e.g., altering its length, stereochemistry, or adding functional groups) could generate a large library of novel compounds.

The following table outlines potential research directions and the rationale behind them.

| Research Area | Rationale | Potential Outcome |

| Antiviral Drug Discovery | Acyclic nucleosides are proven antiviral scaffolds. The 5-nitro group may offer a novel mechanism of action, such as lethal mutagenesis. nih.govnih.gov | New therapeutic agents for RNA viruses (e.g., Coronaviruses, Flaviviruses) or DNA viruses. mdpi.com |

| Anticancer Agent Development | Uracil analogues are established anticancer drugs. The nitro group provides a unique electronic and steric profile compared to existing drugs like 5-Fluorouracil. chemimpex.com | Novel compounds for cancer therapy, potentially overcoming existing resistance mechanisms. |

| Novel Heterocycle Synthesis | The 5-nitro and 1-side chain positions are reactive handles for cyclization and transformation reactions. rsc.orgrsc.org | Access to new classes of fused pyrimidines and other complex heterocyclic systems with potential biological activity. |

| Advanced Chemical Probes | The compound contains multiple sites (hydroxyl, nitro group) for orthogonal functionalization with reporter tags. | Highly specific tools for studying nucleic acid metabolism, enzyme function, and drug-target engagement. oup.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.